
Methyl 2-amino-5-methoxypentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methoxypentanoate hydrochloride can be synthesized through the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in these processes . These methods ensure high purity and yield, making the compound suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-methoxypentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-methoxypentanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of methyl 2-amino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as protein synthesis and amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-amino-3-methoxypropanoate hydrochloride
- Methyl 2-amino-4-methoxybutanoate hydrochloride
Uniqueness
Methyl 2-amino-5-methoxypentanoate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methoxy group at the fifth position and amino group at the second position provide distinct reactivity and functionality compared to similar compounds.
Eigenschaften
Molekularformel |
C7H16ClNO3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
methyl 2-amino-5-methoxypentanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-10-5-3-4-6(8)7(9)11-2;/h6H,3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
GIUAWZWTPVFTLT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


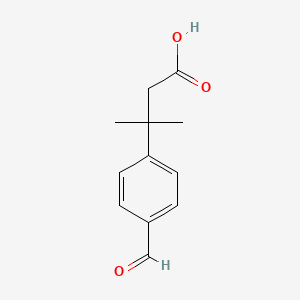
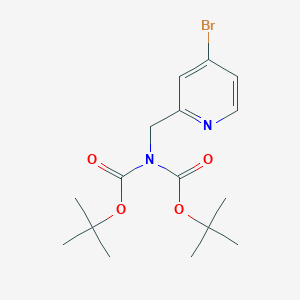
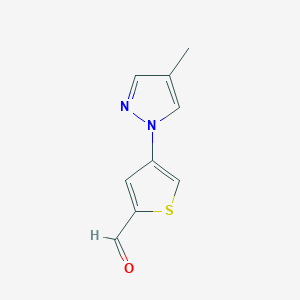
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
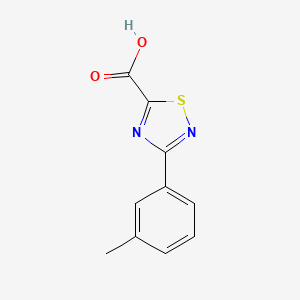
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
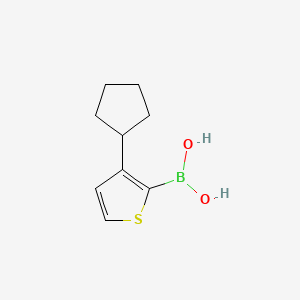
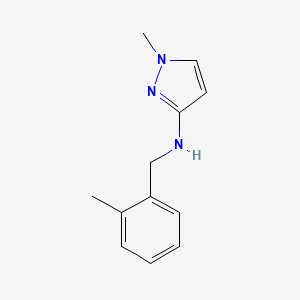
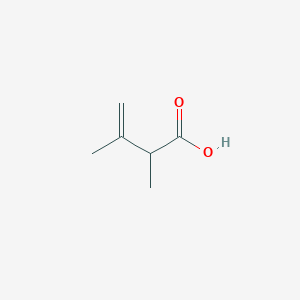

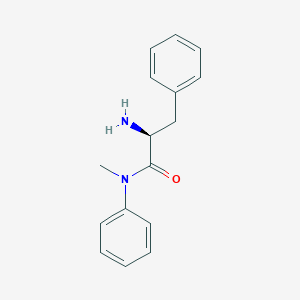
![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
